Clobetasone
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(8S,9R,10S,13S,14S,16S,17R)-17-(2-chloroacetyl)-9-fluoro-17-hydroxy-10,13,16-trimethyl-7,8,12,14,15,16-hexahydro-6H-cyclopenta[a]phenanthrene-3,11-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26ClFO4/c1-12-8-16-15-5-4-13-9-14(25)6-7-19(13,2)21(15,24)17(26)10-20(16,3)22(12,28)18(27)11-23/h6-7,9,12,15-16,28H,4-5,8,10-11H2,1-3H3/t12-,15-,16-,19-,20-,21-,22-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXIFVOHLGBURIG-OZCCCYNHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2C3CCC4=CC(=O)C=CC4(C3(C(=O)CC2(C1(C(=O)CCl)O)C)F)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1C[C@H]2[C@@H]3CCC4=CC(=O)C=C[C@@]4([C@]3(C(=O)C[C@@]2([C@]1(C(=O)CCl)O)C)F)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26ClFO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601023875 | |
| Record name | Clobetasone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601023875 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
408.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
54063-32-0 | |
| Record name | Clobetasone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=54063-32-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Clobetasone [INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054063320 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Clobetasone | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB13158 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Clobetasone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601023875 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Clobetasone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.053.576 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | CLOBETASONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LT69WY1J6D | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthetic Chemistry and Derivatization of Clobetasone
Established Synthesis Pathways
The synthesis of corticosteroids typically involves intricate multi-step organic reaction sequences, often starting from readily available steroid precursors or through total synthesis. These pathways are designed to meticulously build and functionalize the characteristic steroid nucleus.
The construction of the corticosteroid framework, including the characteristic four-ring (A, B, C, D) cyclopentanoperhydrophenanthrene nucleus, involves numerous chemical transformations. These sequences often begin with naturally occurring steroids or their derivatives, which are then subjected to a series of reactions to introduce specific functional groups and stereochemistry. For instance, the synthesis of potent corticosteroids often involves modifications to the A and B rings, such as the introduction of a Δ¹,⁴-diene system, and specific hydroxylations and carbonyl groups at defined positions. researchgate.netresearchgate.netnih.govnih.govmdpi.com
Halogenation is a critical strategy in corticosteroid chemistry, significantly impacting potency and metabolic stability. Clobetasone itself features specific halogen substitutions that are key to its activity.
Fluorination: The introduction of a fluorine atom, particularly at the C9α position, is a well-established method for enhancing glucocorticoid activity and increasing the glucocorticoid-to-mineralocorticoid activity ratio. nih.govmsdvetmanual.comijdvl.comdrugbank.comhmpgloballearningnetwork.comwikipedia.org this compound possesses a fluorine atom at the C9α position. nih.govdrugbank.comwikipedia.orgwikipedia.org Fluorination at C6 also contributes to increased potency. msdvetmanual.comijdvl.comhmpgloballearningnetwork.com
Esterification of the hydroxyl groups, particularly at the C17 and C21 positions, is another crucial modification that influences the pharmacokinetic properties and potency of corticosteroids. This compound is frequently utilized in its 17-butyrate ester form, known as this compound butyrate (B1204436). wikipedia.orgwikipedia.orgcymitquimica.comoup.comnih.govgoogle.comresearchgate.net
The synthesis of these esters typically involves reacting the free hydroxyl group with an appropriate acylating agent, such as butyryl chloride or butyric anhydride, often in the presence of a base to neutralize the acid by-product. For example, direct esterification of the 17-hydroxyl group with butyryl chloride is a common method. Esterification at C17 is known to increase lipophilicity and can significantly enhance topical potency. msdvetmanual.comhmpgloballearningnetwork.comoup.com
Exploration of this compound Analogues and Derivatives
The study of structure-activity relationships (SAR) has been instrumental in the development of new corticosteroid entities with improved therapeutic indices. By systematically altering the chemical structure of this compound and related compounds, researchers aim to understand how specific modifications influence biological activity.
SAR studies on corticosteroids have revealed several key principles:
Halogenation: As noted, fluorination at C9α and C6 positions generally augments glucocorticoid potency. msdvetmanual.comijdvl.comhmpgloballearningnetwork.com Simultaneous halogenation at both positions often results in the highest potency. ijdvl.com
Esterification: Esterification at the C17 and C21 hydroxyl groups enhances lipophilicity and can significantly increase topical potency and duration of action. msdvetmanual.comhmpgloballearningnetwork.comoup.com The nature of the ester side chain can also play a role in modulating potency and pharmacokinetic profiles. hmpgloballearningnetwork.com
Ring Modifications: The presence of a Δ¹,⁴-diene system in the A ring and a hydroxyl group at C11 are essential for glucocorticoid activity. nih.govijdvl.comwikipedia.org Modifications at C16, such as methyl substitution, can influence potency and reduce mineralocorticoid activity. msdvetmanual.comijdvl.com
Comparative studies highlight these SAR principles. For instance, clobetasol (B30939) propionate (B1217596), a closely related corticosteroid, is generally considered more potent than this compound butyrate, with differences observed in the onset and duration of action in preclinical models. oup.comnih.gov These variations are attributed to the specific ester group (propionate vs. butyrate) and other structural nuances.
Table 1: Key Structural Modifications and Their General Impact on Corticosteroid Potency
| Modification Site | Type of Modification | General Impact on Potency |
| C9 | Fluorination | Increased |
| C6 | Fluorination / Halogenation | Increased |
| C1, C2 | Double bond | Increased |
| C17 | Esterification | Increased, increased lipophilicity |
| C21 | Esterification | Increased lipophilicity, affects solubility |
| C16 | Methyl substitution | Can increase potency, reduce mineralocorticoid activity |
| C11 | Hydroxyl group | Essential for activity |
The ongoing exploration of corticosteroid chemistry involves the synthesis of novel analogues and derivatives. These efforts aim to fine-tune the pharmacological profile, potentially leading to compounds with enhanced efficacy, improved safety margins, or altered delivery characteristics. Research has explored various ester derivatives, such as furoate esters, to achieve longer durations of action and reduced side effects compared to existing agents. researchgate.net The development of new synthetic routes, including chemo- and biocatalytic approaches, also contributes to the efficient and stereoselective synthesis of these complex molecules, paving the way for the discovery of next-generation corticosteroids. researchgate.netumich.edu
Table 2: Comparative Activity of this compound Butyrate and Clobetasol Propionate
| Parameter | This compound Butyrate | Clobetasol Propionate |
| Relative Potency | Intermediate | High/Superpotent |
| Onset of DNA Synthesis Inhibition (Animal Model) | ~6 hours | ~4.5 hours |
| Duration of DNA Synthesis Inhibition (Animal Model) | ~24 hours | ~36 hours |
| Systemic Effect (Animal Model) | Not observed | Observed up to 24h |
Compound Name Table
this compound
this compound Butyrate
Clobetasol
Clobetasol Propionate
Hydrocortisone (B1673445) Acetate (B1210297)
Betamethasone Dipropionate
Betamethasone Valerate
Halobetasol Propionate
Mometasone Furoate
Fluticasone Propionate
Triamcinolone Acetonide
Diflorasone
Fludrocortisone
Prednisolone
Hydrocortisone
Cortisone
Budesonide
Prednicarbate
Hydrocortisone Aceponate
Hydrocortisone-17-butyrate
Advanced Analytical Methodologies for Clobetasone
Chromatographic Techniques for Separation and Quantification
Chromatography is a cornerstone for the analysis of Clobetasone, allowing for its separation from excipients and potential impurities. Techniques such as HPLC, UHPLC, and HPTLC are widely utilized due to their efficiency and reliability.
High-Performance Liquid Chromatography (HPLC) is the most extensively used technique for the determination of this compound in bulk drug substances and pharmaceutical formulations like creams and ointments. eurjchem.comoup.com Reversed-phase HPLC (RP-HPLC) is the predominant mode of separation, typically employing a C18 column. eurjchem.comoup.comnih.gov
The development of a simple, isocratic RP-HPLC method allows for the effective quantification of this compound butyrate (B1204436). eurjchem.comresearchgate.neteurjchem.com These methods are validated according to International Conference on Harmonisation (ICH) guidelines, ensuring they are suitable for routine quality control analysis. eurjchem.comresearchgate.net Validation parameters include linearity, specificity, sensitivity, precision, and accuracy. eurjchem.comresearchgate.neteurjchem.com For instance, one validated method demonstrated good linearity over a concentration range of 5 to 50 μg/mL with a correlation coefficient (r²) of 0.9993. eurjchem.comresearchgate.neteurjchem.com Stability-indicating HPLC methods have also been developed, which can distinguish the active ingredient from its degradation products formed under various stress conditions like acid, alkali, heat, and oxidation. eurjchem.com
Various mobile phase compositions are used, commonly consisting of a mixture of an organic solvent like methanol (B129727) or acetonitrile (B52724) and water or an aqueous buffer. eurjchem.comnih.govijpsonline.com The detection is typically performed using a UV detector at a wavelength where this compound shows maximum absorbance, often around 240 nm. eurjchem.comnih.gov
| Analyte | Column | Mobile Phase | Flow Rate | Detection Wavelength (λ) | Reference |
|---|---|---|---|---|---|
| This compound Butyrate | C18 (50 mm × 4.6 mm, 5 μm) | Methanol:Water (84:16 v/v, pH 6.0) | 1.0 mL/min | 240 nm | eurjchem.comresearchgate.neteurjchem.com |
| Clobetasol (B30939) Propionate (B1217596) | RP-C18 (150 mm x 4.6 mm, 5 μm) | Methanol:Acetonitrile:Water (50:15:35 v/v) | 1.2 mL/min | 240 nm | nih.gov |
| Clobetasol Propionate | RP-18 | Methanol:Water (80:20 v/v) | Not Specified | 241 nm | researchgate.netnih.gov |
| Clobetasol Propionate | Purospher-Lichrocart (5 μm) | Water:Acetonitrile (40:60, v/v) | Not Specified | 237 nm | researchgate.net |
Ultra-High Performance Liquid Chromatography (UHPLC) represents an advancement over conventional HPLC, utilizing columns with smaller particle sizes (typically sub-2 µm). This results in significantly faster analysis times, improved resolution, and enhanced sensitivity. sielc.com UHPLC systems operate at higher pressures, which, combined with the smaller particle columns, allows for more efficient separations.
UHPLC is particularly valuable when coupled with mass spectrometry (UPLC-MS/MS) for impurity profiling and the identification of degradation products. scirp.org For instance, a UPLC-MS/MS system using an Acquity UPLC BEH C18 column (1.7 µm) has been successfully employed to identify unknown compounds formed during forced degradation and stability studies of corticosteroids like clobetasol propionate. scirp.org A method for the determination of clobetasol acetate (B1210297), a related glucocorticoid, in cosmetics also utilizes UPLC-MS/MS for high-throughput qualitative and quantitative screening. nih.gov
| Analyte | Column | Mobile Phase A | Mobile Phase B | Detection | Reference |
|---|---|---|---|---|---|
| Clobetasol Propionate Impurities | Acquity UPLC BEH C18 (3 x 100 mm, 1.7 µm) | 0.01M Ammonium formate (B1220265) buffer (pH 5.25) | Methanol:Acetonitrile (10:90 v/v) | Tandem Mass Spectrometer (TQD) | scirp.org |
| Clobetasol Acetate | Waters CORTECS C18 (150 mm × 2.1 mm, 2.7 μm) | Water | Acetonitrile | Tandem Mass Spectrometer (ESI+) | nih.gov |
Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective planar chromatographic technique used for the analysis of this compound. nih.govresearchgate.net A validated TLC-densitometric method has been developed for the assay of clobetasol propionate in topical solutions, demonstrating its effectiveness in separating the compound from its related impurities, such as clobetasol. nih.gov The quantification is performed by measuring the absorbance of the separated spots on the plate using a densitometer, often at a wavelength of around 246 nm. nih.gov
High-Performance Thin-Layer Chromatography (HPTLC) is an enhanced version of TLC that offers improved resolution, sensitivity, and shorter analysis times. ctlatesting.comjpbs.in HPTLC plates are coated with a thinner layer of stationary phase composed of smaller, more uniform particles compared to conventional TLC plates. jpbs.inrphsonline.com This leads to more efficient separations and better quantification. jpbs.in HPTLC is a powerful analytical tool suitable for both qualitative and quantitative tasks, including the quantification of active ingredients and fingerprinting of formulations. rphsonline.com
| Parameter | Value | Reference |
|---|---|---|
| Linearity Range | 0.188 - 5 µg/spot | nih.gov |
| Limit of Detection (LOD) | 0.061 µg/spot | nih.gov |
| Limit of Quantification (LOQ) | 0.186 µg/spot | nih.gov |
| Mean Recovery | 98.7% - 101.0% | nih.gov |
| Detection | Densitometry at 246 nm | nih.gov |
Spectroscopic and Spectrometric Characterization
Spectroscopic and spectrometric methods are vital for both the quantification of this compound and the structural elucidation of its related substances. These techniques provide information based on the interaction of the molecule with electromagnetic radiation or its mass-to-charge ratio.
UV-Visible Spectroscopy is a simple, rapid, and economical method for the quantitative estimation of this compound. scispace.comindexcopernicus.comijrpr.com The method is based on measuring the absorbance of a this compound solution at its wavelength of maximum absorption (λmax). indexcopernicus.com For clobetasol 17-propionate, the λmax is typically observed around 239 nm when using ethanol (B145695) as a solvent. scispace.comindexcopernicus.comresearchgate.net
The method is validated for parameters such as linearity, accuracy, and precision. scispace.com A typical validated method for clobetasol 17-propionate shows a linear response over a concentration range of 2 to 40 μg/ml with a high correlation coefficient (r²) of 0.9999. scispace.comresearchgate.net This technique is highly suitable for routine quality control analysis of bulk drugs and marketed formulations where high sensitivity is not a primary requirement. scispace.comijrpr.com
| Parameter | Value | Reference |
|---|---|---|
| Wavelength of Maximum Absorption (λmax) | 239 nm (in Ethanol) | scispace.comindexcopernicus.comresearchgate.net |
| Linearity Range | 2 - 40 μg/mL | scispace.comresearchgate.net |
| Correlation Coefficient (r²) | 0.9999 | scispace.comresearchgate.net |
| Limit of Detection (LOD) | 0.84 μg/mL | scispace.comresearchgate.net |
| Limit of Quantification (LOQ) | 2.55 μg/mL | scispace.comresearchgate.net |
| Accuracy (Recovery) | 99.1% - 101.4% | scispace.comresearchgate.net |
Mass Spectrometry (MS), particularly when coupled with a chromatographic separation technique like LC or GC, is an indispensable tool for the structural characterization and identification of this compound and its impurities. scirp.orgnih.gov MS provides greater sensitivity and selectivity compared to techniques like HPLC with UV detection. sterlingpharmasolutions.com High-resolution mass spectrometry (HRMS) is especially powerful, delivering precise mass data that can be used to determine elemental compositions and elucidate the structures of unknown impurities. sterlingpharmasolutions.com
Tandem mass spectrometry (MS/MS) offers an even deeper level of structural information. sterlingpharmasolutions.comnih.gov In an MS/MS experiment, a precursor ion of interest is selected, fragmented, and the resulting product ions are analyzed. This fragmentation pattern provides a structural fingerprint that is highly specific to the molecule, aiding in the unequivocal identification of process-related impurities and degradation products. scirp.orgnih.gov LC-MS/MS methods have been developed for the sensitive quantification of this compound butyrate at low concentrations and for the identification of unknown degradation products in stability studies. scirp.orggoogle.com For example, a bioanalytical LC-MS/MS assay was developed and validated for clobetasol propionate in human serum, demonstrating a lower limit of quantification of 0.04 ng/ml. nih.gov This high sensitivity makes it an ideal technique for pharmacokinetic studies and impurity profiling where trace-level detection is required. sielc.comnih.gov
| Technique | Application | Key Findings/Capabilities | Reference |
|---|---|---|---|
| LC-MS/MS | Quantification of low-concentration this compound Butyrate | High specificity and sensitivity; Limit of Quantification (LOQ) of 1000 pg/mL. | google.com |
| UPLC-MS/MS | Identification of unknown degradation impurities of Clobetasol Propionate | Structural elucidation of impurities formed during forced degradation and stability testing. | scirp.org |
| LC-MS/MS | Bioanalytical assay for Clobetasol Propionate in human serum | Validated in the range of 0.04-10 ng/mL; high precision and accuracy. | nih.govresearchgate.net |
| GC/MS | Identification of white petrolatum base in this compound Butyrate ointment | Revealed the specific distribution of linear alkanes in the ointment base. | nih.gov |
Nuclear Magnetic Resonance (NMR) for Structural Elucidation of Degradants
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for the definitive structural elucidation of unknown compounds, including the degradation products of active pharmaceutical ingredients like this compound. researchgate.nethyphadiscovery.com When this compound is subjected to stress conditions such as acidic or basic hydrolysis, oxidation, or heat, it can degrade into various related substances or impurities. researchgate.netnih.gov Identifying the structure of these degradants is crucial for understanding the stability of the drug and ensuring the safety and efficacy of the pharmaceutical product.
The process typically begins with the isolation of the unknown impurity from the drug product, often using techniques like preparative High-Performance Liquid Chromatography (HPLC). researchgate.net Once a sufficient quantity (as little as 10-30 μg) of the purified degradant is obtained, a suite of NMR experiments is conducted. hyphadiscovery.com A standard dataset for structure elucidation includes one-dimensional (1D) proton (¹H) NMR and two-dimensional (2D) NMR experiments. hyphadiscovery.comnih.gov
Key 2D NMR methodologies employed include:
COSY (Correlation Spectroscopy): Identifies proton-proton (¹H-¹H) couplings through bonds, helping to piece together fragments of the molecule. hyphadiscovery.com
HSQC (Heteronuclear Single Quantum Coherence): Correlates protons with their directly attached carbons (¹³C), assigning protons to specific carbon atoms in the molecular skeleton. hyphadiscovery.com
NOESY (Nuclear Overhauser Effect Spectroscopy): Probes through-space interactions between protons, providing insights into the stereochemistry and three-dimensional conformation of the molecule. hyphadiscovery.com
In the context of this compound, these techniques have been successfully used to characterize novel impurities found during stability testing of pharmaceutical foam products. researchgate.net By combining the detailed information from these NMR experiments with data from high-resolution mass spectrometry (HRMS), which provides the elemental composition, the precise chemical structures of previously unknown degradation products can be unequivocally determined. researchgate.netnih.gov
Method Validation Parameters in this compound Analysis
The validation of analytical methods is a critical requirement in the pharmaceutical industry to ensure that a method is suitable for its intended purpose. For this compound, various analytical techniques, particularly HPLC, are validated according to guidelines from the International Conference on Harmonisation (ICH) to quantify the drug in bulk form and in complex pharmaceutical formulations. eurjchem.comnih.govijirt.org Validation confirms that the method is reliable, reproducible, and accurate for routine quality control analysis. eurjchem.com
Linearity, Specificity, and Sensitivity
Linearity demonstrates that the analytical method's response is directly proportional to the concentration of the analyte within a given range. ijpsonline.com This is typically evaluated by analyzing a series of this compound standards at different concentrations and is confirmed by a high correlation coefficient (r²), ideally close to 0.999 or better. ijpsonline.comnih.gov
Table 1: Linearity Parameters for this compound Analytical Methods
| Analytical Method | Concentration Range (µg/mL) | Correlation Coefficient (r²) |
| RP-HPLC | 5 - 50 | 0.9993 |
| RP-HPLC | 5.0 - 40.0 | 0.9999 |
| RP-HPLC | 0.05 - 120 | 0.9997 |
| TLC-Densitometry | 0.188 - 5 (µ g/spot ) | Not specified |
This table presents data from multiple studies on the linearity of analytical methods for this compound and related compounds. eurjchem.comnih.govijpsonline.comnih.gov
Specificity is the ability of the method to assess the analyte unequivocally in the presence of other components that may be expected to be present, such as impurities, degradation products, or matrix components (e.g., excipients in a cream). nih.govjetir.org In HPLC methods for this compound, specificity is demonstrated by showing that the peak for this compound is well-resolved from other peaks in the chromatograms of placebo formulations and forced degradation samples. ijirt.orgjetir.org For example, a thin-layer chromatography (TLC)-densitometric procedure was shown to be specific by effectively separating clobetasol propionate from its related compound, clobetasol. nih.gov
Sensitivity of an analytical method refers to its ability to detect and/or quantify low concentrations of the analyte. It is practically demonstrated through the determination of the Limit of Detection (LOD) and Limit of Quantification (LOQ). eurjchem.com A highly sensitive UHPLC method has been developed for estimating clobetasol propionate impurities, achieving an LOQ of 0.1%, which is a requirement for reporting impurities as per ICH guidelines. japsonline.com
Precision, Accuracy, and Robustness
Precision measures the degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. ijpsonline.com It is usually expressed as the Relative Standard Deviation (%RSD) and is assessed at different levels:
Repeatability (Intra-day precision): Analysis within a short period of time.
Intermediate Precision (Inter-day precision): Analysis on different days, by different analysts, or with different equipment. ijpsonline.comijpsonline.com
For this compound analysis, %RSD values are typically required to be less than 2.0%. ijirt.org
Table 2: Precision of Validated HPLC Methods for this compound Analysis
| Precision Type | % RSD |
| Intra-day and Inter-day | < 1.5% |
| Independent Assay Analysis | < 1% |
| Instrument Precision | 0.01% |
| Method Precision | 0.01% |
| Intermediate Precision | 0.02% |
This table compiles precision data from various HPLC method validation studies for this compound and related compounds. eurjchem.comijpsonline.comnih.govijpsonline.com
Accuracy refers to the closeness of the test results obtained by the method to the true value. researchgate.net It is often determined through recovery studies, where a known amount of pure this compound standard is added (spiked) into a placebo sample and analyzed. nih.gov The percentage of the drug recovered is then calculated. High recovery percentages indicate an accurate method. ijirt.org
Table 3: Accuracy (as % Recovery) of this compound Analytical Methods
| Matrix | % Recovery |
| Nanocapsule Suspensions | 98.33 ± 0.88% |
| Cream Formulation | 98.56 - 99.51% |
| Topical Solution (spiked at 50%, 100%, 150%) | 98.7 - 101.0% |
| Ointment | 100.33% |
This table shows the accuracy of different analytical methods determined by recovery studies in various formulations. eurjchem.comnih.govnih.govresearchgate.net
Robustness is the capacity of a method to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage. ijpsonline.com For an HPLC method, robustness is tested by slightly altering parameters such as the flow rate, column temperature, and composition of the mobile phase. ijpsonline.comijpsonline.com For instance, in one study, decreasing the acetonitrile concentration in the mobile phase led to a minor delay in the retention time of the clobetasol propionate peak, demonstrating the method's predictable behavior under varied conditions. ijpsonline.com
Limits of Detection (LOD) and Quantification (LOQ) Determination
The Limit of Detection (LOD) is the lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value. nih.gov The Limit of Quantification (LOQ) is the lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy. nih.govjapsonline.com
These parameters are crucial for analyzing impurities and for stability studies where low concentrations of degradation products must be monitored. They can be determined based on the signal-to-noise ratio (commonly 3:1 for LOD and 10:1 for LOQ) or by using the standard deviation of the response and the slope of the calibration curve, as described by the formulas: LOD = 3.3(σ/S) and LOQ = 10(σ/S), where σ is the standard deviation of the response and S is the slope of the calibration curve. nih.govjetir.org
Table 4: LOD and LOQ Values for this compound in Various Analytical Methods
| Analytical Method | LOD | LOQ |
| RP-HPLC | 0.85 µg/mL | 2.83 µg/mL |
| RP-HPLC | 0.93 µg/mL | 2.81 µg/mL |
| TLC-Densitometry | 0.061 µ g/spot | 0.186 µ g/spot |
| UHPLC (for impurities) | 0.03% | 0.10% |
| RP-HPLC | 0.03 µg/mL | 0.06 µg/mL |
This table presents determined LOD and LOQ values from different studies, highlighting the sensitivity of various analytical techniques. eurjchem.comnih.govijpsonline.comjapsonline.comresearchgate.net
Sample Preparation Strategies for Complex Matrices
Analyzing this compound in complex matrices such as creams, ointments, gels, or nanocapsule suspensions presents a significant challenge for analytical chemists. eurjchem.comresearchgate.netnih.gov These matrices contain excipients like polymers, surfactants, fats, and oils that can interfere with the analysis, potentially affecting the recovery of the drug and the longevity of the analytical column. nih.govchromatographyonline.com Therefore, an effective sample preparation strategy is essential to extract the target analyte cleanly and efficiently from the matrix before analysis. nih.gov
Common sample preparation techniques used in pharmaceutical analysis include:
Liquid-Liquid Extraction (LLE): This method partitions the analyte between two immiscible liquid phases. The pH of the aqueous phase can be adjusted to ensure the analyte is uncharged, facilitating its transfer into an organic solvent. chromatographyonline.com
Solid-Phase Extraction (SPE): This technique uses a solid sorbent to selectively adsorb the analyte from the sample solution, while interferences are washed away. The purified analyte is then eluted with a suitable solvent. chromatographyonline.com
Protein Precipitation (PPT): Primarily used for biological samples, this involves adding a solvent or acid to precipitate proteins, which are then removed by centrifugation. chromatographyonline.com
In the development of a method for a compound ketoconazole (B1673606) and clobetasol propionate cream, sample preparation was identified as a critical and difficult step. nih.gov Different extraction methods were compared to optimize the recovery of the active ingredients. The study found that using a water bath at 80°C yielded higher extraction recovery (92.5%–109.2%) compared to sonication (82.5%–93.8%) or n-hexane-acetonitrile liquid-liquid extraction (75.90%–92.4%). nih.gov This highlights the importance of optimizing the extraction procedure to ensure accurate quantification of this compound in complex topical formulations. For nanocapsule suspensions, which are composed of polymers and surfactants, method development and validation must be performed with great discretion to ensure suitability. researchgate.net
Molecular and Cellular Pharmacology of Clobetasone
Enzymatic Inhibition and Pathway Modulation
Clobetasone's anti-inflammatory actions are significantly attributable to its ability to inhibit key enzymes and modulate critical inflammatory pathways.
This compound, like other corticosteroids, exerts its anti-inflammatory effects by inducing the synthesis of lipocortins (also known as annexins). taylorandfrancis.com These proteins inhibit the activity of phospholipase A2, a crucial enzyme in the inflammatory cascade. taylorandfrancis.compatsnap.com Phospholipase A2 is responsible for hydrolyzing the sn-2 ester bond of glycerophospholipids in cell membranes, which leads to the release of arachidonic acid. taylorandfrancis.comhilarispublisher.com
Arachidonic acid serves as a precursor for the synthesis of a wide range of pro-inflammatory mediators, including prostaglandins (B1171923) and leukotrienes, through the cyclooxygenase (COX) and lipoxygenase (LOX) pathways, respectively. patsnap.comhilarispublisher.compatsnap.com By suppressing the release of arachidonic acid, this compound effectively curtails the production of these potent inflammatory molecules, thereby reducing inflammation, redness, and swelling. patsnap.com The inhibition of phospholipase A2 is a central mechanism by which corticosteroids modulate the inflammatory response. taylorandfrancis.comresearchgate.net
The cytochrome P450 (CYP) family of enzymes, particularly the CYP3A subfamily, is essential for the metabolism of a vast number of drugs. nih.govnih.govuthsc.edu While CYP3A4 and CYP3A5 share significant structural similarities and are often considered functionally redundant, they exhibit differential expression patterns and can have distinct roles in drug metabolism. nih.govnih.gov
Recent research has identified this compound propionate (B1217596) as a potent and selective inhibitor of CYP3A5. nih.govnih.govuthsc.eduresearchgate.net This selectivity is noteworthy because while many compounds inhibit both CYP3A4 and CYP3A5, selective CYP3A5 inhibitors are less common. nih.gov The structural basis for this selectivity lies in a unique conformation of the F-F' loop in the CYP3A5 enzyme, which allows for stable binding of this compound propionate through various polar interactions, including hydrogen bonds. nih.gov The ability to selectively inhibit CYP3A5 is of significant interest for distinguishing the specific roles of CYP3A4 and CYP3A5 in drug metabolism and for developing targeted therapies, particularly in contexts like cancer where CYP3A5 can be upregulated and contribute to drug resistance. nih.govuthsc.edu
Table 1: this compound and CYP Enzyme Interactions
| Enzyme | Interaction | Significance |
| CYP3A5 | Potent and selective inhibitor | Potential to modulate metabolism of specific drugs; research tool to study CYP3A5 function. nih.govnih.govuthsc.eduresearchgate.net |
| CYP3A4 | Not significantly inhibited by this compound | Highlights the selectivity of this compound for CYP3A5. uthsc.edu |
Cellular Immunomodulation Mechanisms
A key aspect of this compound's anti-inflammatory action is its ability to inhibit the migration of leukocytes and macrophages to sites of inflammation. patsnap.comdrugbank.com Topical application of corticosteroids like this compound reverses vascular dilation and reduces capillary permeability. drugbank.com This, in turn, decreases the movement of inflammatory cells from the bloodstream into the tissues, leading to a reduction in erythema (redness) and edema (swelling). drugbank.com Studies have demonstrated that clobetasol (B30939) can significantly reduce the number of monocytes, which are precursors to macrophages, at the site of an inflammatory challenge. nih.gov However, some research suggests that while glucocorticoids inhibit the migration of neutrophils, the effect on macrophage migration may be less direct, potentially by suppressing the chemoattractants that draw them to the inflamed area. nih.gov
This compound also modulates the adaptive immune response by impairing the function of T-lymphocytes. patsnap.com T-lymphocytes are central to cell-mediated immunity and play a significant role in perpetuating chronic inflammatory conditions. researchgate.net this compound can suppress the activation and proliferation of T-cells and decrease the production of pro-inflammatory cytokines by these cells. medicines.org.ukskinhealthinstitute.org.au For instance, studies have shown that treatment with clobetasol propionate can reduce the number of T-cells producing cytokines like IFN-γ and IL-17 in response to specific antigens in patients with certain autoimmune skin diseases. researchgate.net This suppression of T-lymphocyte function is a critical component of this compound's efficacy in treating immune-mediated skin disorders.
Table 2: Effects of this compound on Immune Cells
| Cell Type | Effect | Mechanism |
| Leukocytes | Inhibition of migration | Reversal of vascular dilation and permeability. drugbank.com |
| Macrophages | Inhibition of migration and function | Reduced infiltration into inflamed tissues. patsnap.comnih.gov |
| T-Lymphocytes | Suppression of function | Decreased activation and cytokine production. patsnap.comresearchgate.net |
Membrane and Vascular Effects
The therapeutic effects of this compound extend to its influence on cellular membranes and the vasculature. As a corticosteroid, it has the ability to stabilize lysosomal membranes. patsnap.com This stabilization prevents the release of lytic enzymes from these organelles, which would otherwise contribute to tissue damage and inflammation.
Furthermore, this compound exerts significant vasoconstrictive effects, meaning it causes the narrowing of blood vessels. medicines.org.ukmedicoverhospitals.in This action, coupled with a reduction in capillary permeability, helps to decrease swelling, redness, and the exudation of fluid at the site of inflammation. patsnap.comdrugbank.com These vascular effects are a direct contributor to the rapid symptomatic relief often observed with topical this compound treatment.
Lysosomal Membrane Stabilization
One of the key cellular actions of this compound is the stabilization of lysosomal membranes. patsnap.compatsnap.com Lysosomes are cellular organelles that contain a variety of hydrolytic enzymes. In inflammatory conditions, these membranes can become fragile, leading to the release of their enzymatic contents into the cell and surrounding tissues, causing damage and perpetuating the inflammatory cascade. patsnap.com
Regulation of Capillary Permeability and Vasoconstriction at a Cellular Level
This compound plays a significant role in regulating the permeability of capillaries and inducing vasoconstriction at the cellular level. patsnap.commsjonline.org During an inflammatory response, capillaries become more permeable, allowing fluid, proteins, and inflammatory cells to move from the bloodstream into the surrounding tissues, resulting in edema (swelling). patsnap.com
This compound counteracts this by decreasing capillary permeability and vasodilation. patsnap.com This effect is partly achieved by reducing the synthesis of nitric oxide, a potent vasodilator. patsnap.com By limiting fluid extravasation and promoting the constriction of blood vessels, this compound helps to reduce swelling, redness, and warmth associated with inflammation. patsnap.commsjonline.org This vasoconstrictive property is a hallmark of topical corticosteroids and is correlated with their anti-inflammatory potency. longdom.org
Emerging and Non-Canonical Mechanisms
Beyond its classical genomic actions, research has begun to uncover emerging and non-canonical mechanisms through which this compound may exert its effects. These novel pathways offer new insights into the drug's therapeutic potential.
Smoothened (Smo) Receptor Agonism and Myelin Gene Expression Induction
Recent studies have identified this compound as an agonist of the Smoothened (Smo) receptor, a key component of the Hedgehog signaling pathway. nih.govresearchgate.net This finding is particularly relevant to the field of neurobiology and demyelinating diseases like multiple sclerosis.
In a study utilizing a mouse oligodendrocyte cell line, this compound was found to be a potent inducer of myelin gene expression. nih.govrepec.org Specifically, it was shown to up-regulate the expression of Myelin Basic Protein (MBP). nih.govresearchgate.net This action is dependent on the activation of the Smoothened receptor. nih.govresearchgate.net Furthermore, the induction of MBP expression by this compound also requires the activation of the Retinoid X Receptor gamma (RxRγ). nih.govresearchgate.netmdpi.com These findings suggest a potential role for this compound in promoting remyelination, a critical process for repairing nerve damage in demyelinating disorders. nih.govmdpi.com
| Cell Line | Compound | Effect on Myelin Gene Expression | Receptor Involved |
| Oli-neuM (mouse oligodendrocyte) | Clobetasol | Up-regulation of Myelin Basic Protein (MBP) | Smoothened (Smo), RxRγ |
| Oli-neuM (mouse oligodendrocyte) | Halcinonide | Up-regulation of Myelin Basic Protein (MBP) | Smoothened (Smo), RxRγ |
Nongenomic Pathway Investigations (Second Messengers, Membrane Receptors)
Corticosteroids like this compound are known to act through two primary pathways: the classical genomic pathway and a more rapid nongenomic pathway. nih.govmdpi.com The nongenomic pathway does not rely on changes in gene expression and is mediated through interactions with membrane-bound receptors and the activation of intracellular second messengers. nih.govlongdom.org
Chromatin Remodeling and mRNA Degradation
This compound, through its interaction with the glucocorticoid receptor, is involved in the complex processes of chromatin remodeling and messenger RNA (mRNA) degradation. drugbank.com After binding to this compound, the glucocorticoid receptor complex translocates to the nucleus, where it can directly or indirectly influence gene transcription. patsnap.com
One of the ways it regulates gene expression is by inducing chromatin remodeling, which alters the structure of chromatin to either facilitate or inhibit the access of the transcriptional machinery to DNA. drugbank.comnumberanalytics.com This can lead to the activation or repression of specific genes. numberanalytics.com
Furthermore, the glucocorticoid receptor has been shown to play a role in the rapid degradation of certain mRNAs. drugbank.com It can bind to the 5' untranslated region (5' UTR) of target mRNAs and, in a ligand-dependent manner, interact with other proteins to recruit the machinery responsible for mRNA decapping and decay. drugbank.com This mechanism provides an additional layer of post-transcriptional control over gene expression. embopress.org
Pharmacokinetics and Biotransformation Research of Clobetasone Preclinical Focus
Absorption and Distribution Studies in Preclinical Models
Preclinical research demonstrates that Clobetasone is absorbed percutaneously in various animal models. In vitro studies using rat skin have evaluated the permeation of this compound from different cream bases. nih.gov These studies revealed that the amount of the compound in the receptor phase of diffusion cells was initially negligible, suggesting a saturation process within a skin reservoir. nih.gov Following this saturation, this compound molecules pass more directly through the skin, leading to a higher flux in later periods. nih.gov
The stratum corneum has been identified as a significant reservoir for topically applied corticosteroids. nih.gov This "reservoir effect" is a key determinant of the duration of action. nih.gov A study in albino rabbits, whose skin is considered similar to human skin, demonstrated that the reservoir of topically applied this compound propionate (B1217596) 0.05% cream persisted for up to four days. nih.gov Occlusion is a factor known to increase the percutaneous absorption of this compound. fda.govfda.gov
Systemic absorption has been quantified in male Sprague-Dawley rats. Following a 15 or 30-minute application of a 0.05% shampoo formulation, this compound propionate was absorbed, although blood levels were frequently below the limit of quantification. fda.gov In contrast, a comparator formulation (Dermovate) resulted in quantifiable levels in all samples. fda.gov A 13-week study in minipigs treated daily with a 0.05% shampoo did not detect systemic exposure to this compound propionate (limit of 0.2 ng/mL). fda.gov
Once absorbed through the skin, it is understood that topical corticosteroids are handled by pharmacokinetic pathways similar to systemically administered corticosteroids. drugbank.com
Table 1: Pharmacokinetic Parameters of this compound Propionate in Male Sprague-Dawley Rats Following Topical Application| Formulation | Application Time (minutes) | Mean Cmax (ng/mL) | Tmax (hours) | Mean AUC₀₋₄₈h (ng-h/mL) |
|---|---|---|---|---|
| 0.05% Shampoo | 15 or 30 | 0.55 - 1.06 | 0.5 - 1.0 | 3 - 15 |
| Dermovate Scalp Application | Not Specified | 2.83 | 0.5 - 1.0 | 45 |
Data sourced from a preclinical pharmacology review. fda.gov
Metabolic Pathways and Metabolite Characterization (Preclinical)
Once systemically absorbed, this compound undergoes metabolism primarily in the liver. drugbank.com The biotransformation of corticosteroids is generally carried out by hepatic microsomal enzymes. nih.gov The cytochrome P450 (CYP) family of enzymes is the major system responsible for the phase I metabolism of a vast number of pharmaceuticals. mdpi.com
While specific preclinical studies detailing the complete enzymatic profile for this compound are limited, research on human enzymes has identified Clobetasol (B30939) propionate as a potent and selective inhibitor of cytochrome P450 3A5 (CYP3A5). nih.govnih.gov The CYP3A subfamily, particularly CYP3A4 and CYP3A5, is known to metabolize the majority of drugs. nih.govnih.gov Co-administered drugs that inhibit CYP3A4, such as ritonavir (B1064) and itraconazole (B105839), have been shown to inhibit the metabolism of corticosteroids, leading to increased systemic exposure. hpra.ie This indicates that CYP3A enzymes are key players in corticosteroid metabolism.
Specific in-vivo preclinical studies identifying the full range of this compound metabolites are not extensively detailed in publicly available literature. However, the metabolic pathways for corticosteroids as a class are well-understood. It is predicted that this compound follows these pathways, which include the reduction of the 20-keto group to a 20-hydroxy form, hydroxylation of the 3-keto group, and the reduction of the 4,5 double bond. nih.gov
Following these initial biotransformations, the resulting metabolites are typically conjugated with either sulfate (B86663) or glucuronic acid to form more water-soluble compounds that can be readily excreted. nih.gov The metabolism is predicted to involve the addition of oxygen, hydrogen, glucuronides, and sulfates to create these water-soluble metabolites. drugbank.com
Excretion Routes in Preclinical Models
Following hepatic metabolism, the clearance of this compound and its metabolites occurs through several routes. Preclinical data indicate that clearance is mainly by the liver, with subsequent excretion into bile and feces. fda.govfda.gov In addition to the fecal route, the elimination of corticosteroids and their metabolites predominantly in the urine is also recognized. drugbank.comdrugbank.com A definitive mass balance study in preclinical models to precisely quantify the proportion of excretion via renal and fecal pathways for this compound was not identified in the reviewed literature.
Pharmacodynamic Endpoints as Surrogates for Systemic Exposure (Preclinical Context)
In preclinical research, pharmacodynamic (PD) endpoints are often used as surrogates to assess the biological activity and duration of effect of topical corticosteroids, particularly when circulating systemic levels are too low to be reliably measured. drugbank.com
One such model is the histamine-induced wheal suppression test. In a study using albino rabbits, the application of this compound propionate cream significantly suppressed the formation of histamine-induced wheals. nih.gov The persistence of this suppression over several days was used to quantify the drug's reservoir effect in the skin and its duration of action, demonstrating efficacy until day four. nih.gov
Another preclinical pharmacodynamic assessment involves the anti-inflammatory activity in a Wistar rat model. nih.gov In this model, the ability of various this compound formulations to inhibit ear edema was evaluated. All tested formulations showed significant inhibition of edema, confirming the compound's potent local anti-inflammatory effect. nih.gov
The vasoconstriction test is another established pharmacodynamic endpoint for corticosteroid potency. This compound butyrate (B1204436) was selected for study based on its combination of good activity in the vasoconstriction test and low systemic activity in animal models. nih.gov Furthermore, animal models of cutaneous atrophy have been used to compare the skin-thinning potential of different corticosteroids, with this compound butyrate showing less thinning of the epidermis compared to more potent steroids. nih.gov
Table 2: Histamine-Induced Wheal Suppression by Clobetasol Propionate 0.05% Cream in Rabbits (n=12)| Day Post-Application | Mean Wheal Size (mm²) ± SEM | Significance vs. Day 1 |
|---|---|---|
| Day 1 | 24.08 ± 0.69 | - |
| Day 2 | 24.41 ± 0.72 | P > 0.05 (Not Significant) |
| Day 3 | 25.16 ± 0.72 | P > 0.05 (Not Significant) |
| Day 4 | 25.75 ± 0.70 | P > 0.05 (Not Significant) |
| Day 5 | 31.58 ± 0.90 | P < 0.001 (Highly Significant) |
| Day 6 | 35.50 ± 0.82 | P < 0.001 (Highly Significant) |
| Day 7 | 38.91 ± 0.82 | P < 0.001 (Highly Significant) |
Data adapted from a study on the reservoir effect of Clobetasol propionate, showing persistent wheal suppression (no significant difference from Day 1) until Day 4. nih.gov
Preclinical Pharmacodynamic and Mechanistic Studies of Clobetasone
In Vivo Animal Models for Mechanistic Exploration
Animal Models for Skin-Related Responses (e.g., Cutaneous Atrophy Models)
Preclinical research has explored the impact of corticosteroids, including clobetasone, on skin integrity, particularly concerning the phenomenon of cutaneous atrophy. Studies have utilized animal models to assess the atrophogenic potential of topical corticosteroids. This compound butyrate (B1204436) has been evaluated in animal models of cutaneous atrophy, where it demonstrated a comparatively lower propensity to induce epidermal thinning than some other potent topical steroids. For instance, in an animal model of cutaneous atrophy, this compound butyrate caused less thinning of the epidermis compared to certain other tested steroids, excluding hydrocortisone (B1673445) nih.gov. Similarly, in a rat skin atrophy model, this compound 17-propionate induced marked skin atrophy, while methylprednisolone (B1676475) aceponate, another corticosteroid, induced only slight atrophogenic changes under similar conditions researchgate.net. These findings suggest that while topical corticosteroids can cause skin atrophy, this compound derivatives may exhibit a more favorable profile in this regard compared to some other potent agents, indicating a potential dissociation between anti-inflammatory activity and atrophogenic effects nih.govresearchgate.net.
Disease-Specific Preclinical Models (e.g., Imiquimod-Induced Psoriasis in Rodents)
Animal models that mimic human skin diseases are crucial for evaluating the efficacy of therapeutic agents. The imiquimod (B1671794) (IMQ)-induced psoriasis model in rodents, particularly mice and rats, is a widely used preclinical tool to study psoriasis pathogenesis and test anti-psoriatic compounds mdpi.commlm-labs.comoncodesign-services.comnih.gov. In these models, topical application of IMQ to the skin induces inflammation, epidermal hyperplasia, scaling, and erythema, recapitulating key features of human plaque psoriasis mdpi.comnih.gov.
This compound (often as this compound butyrate or clobetasol (B30939) propionate (B1217596) in studies) has been investigated as a positive control or test compound in these models. Studies have shown that this compound treatment in an IMQ-induced psoriasis rat model significantly reduced psoriatic lesion severity, including erythema, scaling, transepidermal water loss, and skin lesion thickness mdpi.comnih.gov. Histological examination in these studies revealed a decrease in epidermal hyperplasia in treated animals compared to IMQ-only treated controls mdpi.comnih.gov. In an IMQ-induced psoriasis mouse model, clobetasol was used as a positive control and demonstrated a reduction in epidermal hyperplasia and subacute dermal inflammation mlm-labs.com. Furthermore, clobetasol propionate-loaded nanosponge hydrogels evaluated in an IMQ-induced mouse model showed significant antipsoriatic activity and safety researchgate.net.
| Model Type | This compound Treatment Effect | Reference |
| IMQ-induced Psoriasis (Rat) | Reduced lesion severity, erythema, scaling, transepidermal water loss, and skin thickness. Decreased epidermal hyperplasia. | mdpi.comnih.gov |
| IMQ-induced Psoriasis (Mouse) | Reduced epidermal hyperplasia and subacute dermal inflammation (as positive control). Significant antipsoriatic activity. | mlm-labs.comresearchgate.net |
Neurological and Metabolic Models (e.g., Motoneuronal Loss, SHH Signaling, Metabolic Rebalancing in Mice)
This compound has also demonstrated potential in preclinical models relevant to neurological disorders and cellular signaling pathways.
Neurological Applications: In mouse models of demyelinating diseases, such as Neuromyelitis Optica (NMO), clobetasol has shown promise in promoting remyelination. Studies indicate that clobetasol can promote oligodendrocyte precursor cell (OPC) differentiation and remyelination both in vitro and in vivo researchgate.netnih.govnih.govresearchgate.net. Intraperitoneal administration of clobetasol in a mouse model of NMO significantly reduced myelin loss and increased the number of mature oligodendrocytes within lesions, suggesting a therapeutic role in promoting myelin repair researchgate.netnih.govnih.govresearchgate.net.
Furthermore, clobetasol has been investigated in neurotoxic mouse models of spinal motoneuronal loss, relevant to conditions like amyotrophic lateral sclerosis (ALS). In these models, clobetasol was found to reduce muscle denervation and motor impairments. This effect was attributed, in part, to the restoration of Sonic Hedgehog (SHH) signaling and support for spinal plasticity. The treatment also led to reduced pro-inflammatory microglia and reactive astrogliosis, and mitigated muscle atrophy, indicating a multifaceted neuroprotective and restorative mechanism nih.govresearchgate.net.
Sonic Hedgehog (SHH) Signaling: The Sonic Hedgehog (SHH) signaling pathway is a critical regulator of cell growth, differentiation, and tissue patterning. Preclinical studies have identified clobetasol as an activator of the canonical SHH pathway. Specifically, clobetasol has been shown to bind to the Smoothened (Smo) receptor, leading to Smo-dependent activation of SHH signaling. This activation results in increased nuclear translocation of Gli1, a key transcription factor in the SHH pathway, and promotes the proliferation of neural stem cells (NSCs) researchgate.netnih.govpnas.org. This interaction with the SHH pathway is considered a potential mechanism underlying clobetasol's neuroprotective and regenerative effects observed in neurological models nih.govresearchgate.net.
Metabolic Rebalancing: In the context of motoneuronal loss models, clobetasol's effects have also been linked to metabolic support. Studies suggest that clobetasol contributes to metabolic rebalancing by supporting mitochondrial integrity and cellular metabolism nih.govresearchgate.net. While broader preclinical models of metabolic syndrome exist, direct investigation of this compound in these specific metabolic contexts is less prominent in the reviewed literature compared to its neurological and inflammatory applications.
Oral Mucosa Models for Local Delivery Research
The local delivery of corticosteroids to the oral mucosa is crucial for treating inflammatory conditions like oral lichen planus and recurrent aphthous stomatitis. Preclinical research has focused on developing advanced delivery systems to enhance drug contact time and efficacy. Studies have evaluated mucoadhesive bilayer patches for the local delivery of this compound-17-propionate to the oral mucosa.
These patches, often fabricated using electrospun polymers, have demonstrated sustained drug release in tissue-engineered oral mucosa and ex vivo porcine mucosa models researchgate.netwhiterose.ac.uknih.gov. In vivo animal models have further shown that these patches exhibit prolonged adhesion and drug release at therapeutic concentrations researchgate.netnih.gov. The characterization of these patches has included assessments of their physical properties, drug loading, and release profiles. For instance, in the development of chitosan-based patches, clobetasol-17-propionate was successfully loaded, and swelling properties were measured as a key factor for mucoadhesion.
| Formulation Component/Property | Value/Observation | Reference |
| Chitosan (B1678972) (CS) Patches Swelling | CS: 346 ± 0.37%; CS-CP: 302 ± 0.81% (after 3 hours in PBS pH 7.4) | postersessiononline.eu |
| Clobetasol-17-Propionate (CP) Loading | Successfully loaded at a concentration of 96.6 ± 12.4 μg/mL | postersessiononline.eu |
| Patch Adhesion | Demonstrated prolonged adhesion in in vivo animal models. | researchgate.netnih.gov |
| Drug Release | Sustained release in tissue-engineered oral mucosa and ex vivo porcine mucosa. | researchgate.netnih.gov |
Correlation of In Vitro and In Vivo Preclinical Findings
Establishing reliable correlations between in vitro and in vivo preclinical data is essential for predicting a drug candidate's behavior in humans and optimizing formulation development. For topical corticosteroids like this compound, studies have compared different assay methods to assess their predictive power.
The in vitro permeation test (IVPT) and the in vivo vasoconstrictor (VC) assay are commonly used to evaluate the relative bioavailability and potency of topical glucocorticoids. A comparative study using clobetasol propionate found that IVPT was substantially more sensitive and less variable than the VC assay in assessing bioavailability researchgate.net. IVPT was able to differentiate between five commercial products into three distinct groups based on absorption, whereas the VC assay found most products to be equipotent due to saturation of the pharmacodynamic response. The coefficient of variation for the VC assay ranged from 78% to 126%, while for IVPT, it was 30% to 43% researchgate.net. These findings highlight the value of in vitro permeation studies in providing more precise and reproducible data for formulation assessment, which can guide in vivo studies and clinical development.
| Assay Type | Sensitivity for Clobetasol Propionate Bioavailability | Coefficient of Variation | Ability to Differentiate Products | Reference |
| IVPT | High | 30-43% | Differentiated into 3 groups | researchgate.net |
| VC Assay | Lower | 78-126% | Found most products equipotent | researchgate.net |
These preclinical investigations collectively underscore this compound's multifaceted pharmacodynamic profile, demonstrating its anti-inflammatory efficacy in disease-specific models, its potential in neurological repair mechanisms via SHH signaling, and the utility of advanced delivery systems for targeted applications. The correlation studies further validate the importance of robust in vitro models in predicting in vivo outcomes.
Compound List:
this compound
this compound butyrate
Clobetasol propionate
Imiquimod (IMQ)
Tacrolimus
Methylprednisolone aceponate
Hydrocortisone
Sonic Hedgehog (SHH)
Smoothened (Smo)
Gli1
Advanced Drug Delivery Systems Research for Clobetasone
Novel Formulation Technologies and Approaches
The development of innovative drug delivery systems aims to overcome the limitations of conventional topical formulations, such as poor drug solubility, rapid clearance, and inadequate penetration through the stratum corneum.
Micro/Nanoparticle Systems
Micro and nanoparticle systems offer significant advantages for topical drug delivery by increasing the surface area for drug dissolution, improving drug stability, and facilitating enhanced skin penetration and retention.
Nanosponge Hydrogels: Cyclodextrin-based nanosponges (CDNS) loaded with Clobetasol (B30939) Propionate (B1217596) (CP) have been developed into hydrogel formulations to improve drug release and efficacy. These nanosponges, crafted using materials like β-cyclodextrin and diphenyl carbonate, have demonstrated sustained drug release behavior, with one study reporting approximately 86% drug release nih.govymerdigital.comresearchgate.netnih.gov. The encapsulation of CP within nanosponges has also been shown to increase its water solubility by up to 45-fold and enhance its anti-psoriatic effect compared to conventional hydrogels ymerdigital.com. Furthermore, these nanosponge-loaded hydrogels exhibit negligible toxicity against skin cells, indicating good biocompatibility researchgate.net.
Carboxymethyl Chitosan (B1678972) Nanoparticles: Carboxymethyl chitosan (CMC) nanoparticles have emerged as promising carriers for CP due to CMC's enhanced solubility and potential to act as a penetration enhancer, facilitating drug diffusion through the skin barrier innovareacademics.inresearchgate.net. Comparative studies suggest that CP-loaded CMC nanoparticles offer superior results with improved solubility compared to those formulated with cyclodextrin (B1172386) innovareacademics.in. Characterization of these nanoparticles has revealed a narrow particle size distribution, with CP-loaded CMC nanoparticles typically around 201.3 nm and a zeta potential of 36.5 mV researchgate.net.
Nanostructured Lipid Carriers (NLCs) and Solid Lipid Nanoparticles (SLNs): NLCs and SLNs are lipid-based nanoparticles that have shown significant potential for topical CP delivery. Studies have reported NLCs with particle sizes around 130-180 nm and high encapsulation efficiencies (e.g., 78.5% ± 0.03% to >98%) mdpi.comscielo.brinnovareacademics.in. These systems facilitate sustained drug release, with some formulations achieving over 85% release within 24 hours mdpi.cominnovareacademics.in. Crucially, NLCs and SLNs demonstrate enhanced drug deposition in the skin, with SLNs showing up to a 2.6-fold increase in drug deposition compared to the pure drug mdpi.cominnovareacademics.in. Chitosan coating of NLCs has further improved epidermal targeting, leading to an 80-fold increase in drug accumulation in the epidermis compared to marketed products nih.govresearchgate.net.
Polymeric Nanoparticles (Nanocapsules and Nanospheres): Polymeric nanoparticles, including nanocapsules and nanospheres, have also been explored for CP delivery. These systems typically exhibit nanometric mean sizes (140-220 nm), high encapsulation efficiencies (around 100%), and controlled release profiles with minimal burst release nih.gov. Nanocapsules, in particular, have shown a tendency for controlled release and improved photostability of CP compared to nanospheres and nanoemulsions nih.gov. Poly(D,L-lactic-co-glycolic acid) (PLGA) microspheres have been prepared for CP delivery, with specific formulations showing sustained release over 48 hours csic.es.
Emulgel and Microemulsion-Based Systems
Emulgels and microemulsions represent versatile formulations that can improve the solubility and skin penetration of hydrophobic drugs like CP.
Emulgels: Emulgel formulations offer advantages such as improved drug solubility, enhanced skin penetration, and extended drug release compared to conventional creams benthamscience.comresearchgate.netsciencescholar.usnih.gov. Studies have shown that emulgels can achieve higher drug release rates (e.g., ~84.24% after 24 hours for a nanoemulsion component) and significantly better drug retention in the skin (e.g., 63% in nanoemulgel vs. 23% in marketed formulation) mdpi.com. When CP is encapsulated within microspheres and incorporated into emulgels, it can further modulate drug release, leading to a delayed release profile compared to emulgels containing the pure drug nih.govnih.gov.
Microemulsions: Microemulsions (MEs) are thermodynamically stable systems that can solubilize a high capacity of drugs and enhance their bioavailability and permeability mdpi.com. CP-loaded W/O microemulsions have demonstrated favorable technological properties, including low viscosity and high thermodynamic stability nih.gov. These systems have shown preferential concentration in the stratum corneum and epidermis, suggesting enhanced topical targeting and retention in the upper skin layers nih.gov. Microemulsion-based gels (MBCs) have also been developed, exhibiting significantly higher drug release, skin penetration, and accumulation in the stratum corneum compared to conventional creams nih.gov.
Mucoadhesive and Transdermal Patch Systems
Mucoadhesive and transdermal patches offer localized drug delivery and prolonged residence time at the application site, which is particularly beneficial for treating oral mucosal conditions or chronic skin diseases.
Mucoadhesive Patches: Electrospun mucoadhesive patches incorporating CP have been developed for targeted delivery to the oral mucosa researchgate.netmedznat.ruresearchgate.net. These patches, often composed of polymers like polyvinylpyrrolidone (B124986) (PVP) and Eudragit® RS100, demonstrate sustained drug release in both tissue-engineered and ex vivo porcine mucosa researchgate.net. Clinical studies have shown that these patches provide localized and controlled delivery, with significant improvements in pain, ulcer area, and quality of life for patients with oral lichen planus medznat.ruresearchgate.net. Patches have also shown good adherence to mucosal tissue without causing damage researchgate.net.
Transdermal Patches and Microneedle Patches: While less detailed in the provided snippets, transdermal patches and microneedle (MN) patches are also being explored. MN patches, combining features of microneedles and transdermal patches, utilize hundreds of micron-sized needles to create microscopic punctures, facilitating rapid drug delivery into the skin layers nih.govfrontiersin.orgresearchgate.net. These systems can achieve fast drug release and efficient skin permeation, with MN tips showing rapid release within 10 minutes and MN patches dissolving in the skin within approximately 20 minutes nih.gov.
Formulation Design and Optimization Methodologies
The successful development of advanced drug delivery systems relies on understanding how formulation components and processing parameters influence the final product's performance.
Impact of Excipients and Formulation Variables on Performance
The selection of excipients and the optimization of formulation variables are critical for achieving desired characteristics such as particle size, encapsulation efficiency, and drug release.
Excipient Selection: The choice of lipids (e.g., stearic acid, oleic acid), surfactants (e.g., lecithin, tween 20), co-surfactants, and polymers (e.g., PLGA, chitosan, CMC) significantly influences the physicochemical properties and performance of nanoparticle systems researchgate.netmdpi.comscielo.brinnovareacademics.innih.govresearchgate.net. For instance, the use of CMC as a polymer in nanoparticle formulations has shown improved results for CP delivery compared to cyclodextrin innovareacademics.inresearchgate.net. In mucoadhesive patches, combinations of polymers like PCL, PVP, and Eudragit® RS100 are used to achieve specific adhesion and release properties mdpi.com.
Formulation Variables: Studies have investigated the impact of variables such as lipid:drug ratio, surfactant concentration, homogenization time, stirring speed, and polymer concentration on nanoparticle characteristics mdpi.cominnovareacademics.inuobaghdad.edu.iq. For example, increasing ethylcellulose concentration in microsponges led to larger particle sizes and reduced drug entrapment, while modifying stirring speed or PVA concentration affected particle size and entrapment efficiency uobaghdad.edu.iq. Optimization techniques like 3³ full factorial designs are employed to systematically evaluate these variables and identify optimal formulations innovareacademics.in.
In Vitro Drug Release and Permeation Studies
In vitro studies are essential for evaluating the performance of novel CP delivery systems, focusing on how effectively and for how long the drug is released and penetrates the skin.
In Vitro Drug Release: Various advanced formulations have demonstrated improved in vitro drug release profiles compared to conventional CP creams. Emulgel formulations, for instance, showed significantly higher drug release rates nih.govnih.gov. Niosomal gels achieved a release of 61.12 ± 1.89% in 24 hours, a substantial improvement over marketed creams (8.56 ± 2.5%) tandfonline.com. Nanoparticle systems, including NLCs and SLNs, also exhibited sustained release over 24 hours or longer mdpi.cominnovareacademics.in. Microneedle patches have shown rapid release characteristics, with some achieving over 87% release within 60 minutes researchgate.net.
In Vitro Permeation and Deposition Studies: Permeation studies using ex vivo skin models (e.g., porcine ear skin) are crucial for assessing the potential of these systems to deliver CP to the target skin layers. NLCs and SLNs have consistently shown enhanced skin permeation and deposition, with NLCs leading to an 80-fold increase in epidermal drug content compared to marketed products nih.govresearchgate.net. MBCs have demonstrated 3.16 times higher stratum corneum CP levels than controls nih.gov. Furthermore, niosomal gels showed a 5.1-fold improvement in drug deposition in the stratum corneum and viable layers compared to marketed creams tandfonline.com. These findings highlight the ability of these advanced systems to increase local drug concentration and potentially improve therapeutic efficacy.
Physicochemical Characterization of Advanced Formulations
The development of advanced formulations for Clobetasol Propionate (CP) necessitates thorough physicochemical characterization to ensure product quality, stability, and performance. Key parameters evaluated include viscosity, spreadability, electrical conductivity, and particle size, which collectively influence the formulation's application, drug release, and skin interaction.
Viscosity
Viscosity is a critical parameter for topical formulations, affecting their spreadability, texture, and ease of application. Different advanced delivery systems exhibit varying viscosity profiles. For instance, nanoemulsions, while offering enhanced drug delivery, often possess low viscosity. To improve their handling and skin retention, they are frequently incorporated into gel matrices. Nanoemulgels formulated with hydroxypropyl methylcellulose (B11928114) (HPMC) have shown significant viscosity, with one study reporting a viscosity of 4438.69 cP for a CP-loaded nanoemulgel seejph.comafjbs.com. In contrast, microemulsions have been described as having low viscosity, often exhibiting Newtonian fluid behavior tandfonline.com. Cream formulations, when optimized, can achieve substantial viscosity, with reported values ranging from 16,600 to 89,600 cP, with specific optimized formulations reaching 44,633 cP researchgate.nettandfonline.com. The addition of gelling agents like Carbopol-934 or HPMC in gel formulations can significantly increase viscosity, with higher polymer concentrations generally leading to increased viscosity and reduced drug release rates researchgate.net.
Spreadability
Spreadability, defined as the ability of a formulation to spread evenly on the skin surface, is crucial for uniform drug distribution and patient compliance. Studies on CP nanoemulgels have indicated improved spreadability compared to marketed formulations seejph.com. For cream formulations, spreadability values can vary significantly based on the composition, with reported ranges between 9.86 and 27.68 cm² for optimized pilot-scale creams researchgate.nettandfonline.com. Gel formulations have also demonstrated excellent spreadability, contributing to their ease of application researchgate.net.
Electrical Conductivity
Electrical conductivity measurements are often used to characterize the microstructure of emulsions and microemulsions, helping to distinguish between oil-in-water (O/W) and water-in-oil (W/O) systems and assess their stability. For nanoemulsions, conductivity values can be in the range of 10-4 to 53 µS/cm afjbs.comijpsr.com. During stability studies, a slight increase in conductivity has been observed, which may indicate minor changes in the dispersion but often remains statistically insignificant researchgate.net. In cream formulations, electrical conductivity has been reported to range from 98.36 to 1066.33 µS/cm, with optimized formulations showing values around 198.23 µS/cm researchgate.nettandfonline.com.
Particle Size
The particle size of nanocarriers is a paramount factor influencing their penetration, bioavailability, and stability. For nanoemulsions, droplet sizes typically range from 100 to 236.67 nm, with optimized formulations often exhibiting smaller sizes (e.g., 133.3 nm) and narrow size distribution (low Polydispersity Index - PDI) indicating good uniformity and stability seejph.comafjbs.comijpsr.commdpi.com. Nanostructured lipid carriers (NLCs) have shown particle sizes around 137.9 nm with a PDI of 0.224, signifying good dispersion stability nih.gov. Liposomal formulations have reported larger average particle sizes, ranging from 4.38 to 5.13 μm researchgate.netijpsonline.com. The reduction in particle size, as achieved with nanocarriers, is a key strategy for enhancing drug dissolution and bioavailability researchgate.net.
Table 1: Physicochemical Characterization Data of Clobetasol Propionate Advanced Formulations
| Formulation Type | Parameter | Value | Units | Reference |
| Nanoemulsion | Droplet Size | 100-200 | nm | ijpsr.com |
| Nanoemulsion | Droplet Size | 133.3 ± 3.66 | nm | mdpi.com |
| Nanoemulgel | Globule Size | 236.67 | nm | seejph.comafjbs.com |
| Nanoemulsion Gel | Diameter | 120 | nm | nih.gov |
| Microemulsion (W/O) | Viscosity | Low | - | tandfonline.com |
| Nanoemulsion Gel | Viscosity | 4438.69 ± 53.17 | cP | afjbs.com |
| Nanoemulgel | Viscosity | 4438.69 | cP | seejph.com |
| Cream | Viscosity | 16,600 - 89,600 | cP | researchgate.nettandfonline.com |
| Optimized Cream | Viscosity | 44,633 | cP | researchgate.nettandfonline.com |
| Cream | Spreadability | 9.86 - 27.68 | cm² | researchgate.nettandfonline.com |
| Optimized Nanoemulgel | Spreadability | 1.23x more than marketed | - | seejph.com |
| Nanoemulsion | Conductivity | 53 ± 5.38 | µS/cm | afjbs.com |
| Nanoemulsion | Conductivity | 10-4 | s cm-1 | ijpsr.com |
| Cream | Conductivity | 98.36 - 1066.33 | µS/cm | researchgate.nettandfonline.com |
| Optimized Cream | Conductivity | 198.23 | µS/cm | researchgate.nettandfonline.com |
| NLCs | Particle Size | 137.9 | nm | nih.gov |
| NLCs | PDI | 0.224 | - | nih.gov |
| Nanoparticles (CMC) | Particle Size | 59.87 | nm | innovareacademics.in |
| Liposomes | Particle Size | 4.38 - 5.13 | μm | researchgate.netijpsonline.com |
Strategies for Enhancing Solubility, Stability, and Controlled Release
To overcome the limitations of conventional Clobetasol Propionate (CP) formulations, various strategies have been employed within advanced drug delivery systems. These strategies aim to improve CP's inherent physicochemical properties and modulate its release profile for enhanced therapeutic outcomes.
Solubility Enhancement Strategies Clobetasol propionate is characterized by its poor water solubility (approximately 2 μg/mL) mdpi.comformulationbio.com. To address this, nanobased delivery platforms are crucial. Nanoemulsions, with their high surface area and ability to incorporate lipophilic drugs like CP, offer enhanced solubility and improved dermal absorption seejph.commdpi.com. Solid dispersions, utilizing lipid materials to disperse CP at a molecular level, also represent a strategy to improve solubility and ensure uniform distribution when heated for application google.comgoogle.com. Furthermore, nanoparticle formulations, such as those using carboxymethyl chitosan (CMC), have demonstrated improved solubility for CP innovareacademics.in. Particle size reduction techniques, like micronization or the formation of submicron particles via methods such as Rapid Expansion of Supercritical Solution (RESS), are employed to increase the surface area, thereby enhancing the dissolution rate and bioavailability researchgate.net.
Stability Enhancement Strategies The stability of CP is a significant consideration for topical formulations. Nanocarrier systems, including nanoemulsions, nanosponges, solid lipid nanoparticles (SLNs), nanostructured lipid carriers (NLCs), and nanogels, have shown promise in improving CP's stability mdpi.com. Studies on CP-loaded nanoemulsions have indicated enhanced stability, with minimal statistically significant changes observed in physicochemical parameters like droplet size, viscosity, and conductivity during accelerated stability testing researchgate.netnih.gov. NLCs and SLNs contribute to excellent physical stability and resistance to degradation mdpi.com. The incorporation of specific excipients, such as cetostearyl alcohol and Gelot® 64 in cream formulations, can also be critical for achieving physicochemical stability researchgate.net. Niosomes, another class of vesicular systems, are noted for their ability to increase drug stability in topical delivery researchgate.net.
Controlled Release Strategies Achieving controlled and sustained release of CP is vital for prolonging its therapeutic effect and minimizing local side effects. Nanocarrier systems inherently facilitate this by providing a reservoir for the drug, leading to prolonged retention and controlled release mdpi.comdovepress.com. Nanoemulsions and nanoemulgels have demonstrated sustained release profiles, with some formulations achieving over 97% cumulative drug release over 24 hours seejph.com. Nanoparticles, including those made from CMC, have shown enhanced permeation and sustained release innovareacademics.in. NLCs have also exhibited sustained release characteristics, with cumulative in vitro release of 85.42% over 24 hours and a prolonged duration of action nih.gov. Microsponge technology has been shown to slow down drug release, with diffusion being the primary release mechanism jetir.org. Encapsulating CP within polymeric microspheres, such as PLGA, can significantly delay its release from emulgel formulations researchgate.net. Liposomal formulations have also demonstrated the potential for controlled release and reduced systemic absorption, leading to increased drug accumulation in the skin researchgate.netijpsonline.com.
Compound List
Clobetasol Propionate (CP)
Interactions of Clobetasone with Other Biochemical Pathways and Compounds
Cytochrome P450 (CYP) Mediated Drug Interactions (Mechanistic Investigations)
Clobetasone's interaction with the Cytochrome P450 (CYP) system, a critical family of enzymes responsible for the metabolism of a vast array of xenobiotics, is a key determinant of its pharmacokinetic profile and potential for drug-drug interactions. Mechanistic studies have focused on its role as both a substrate and a modulator of CYP enzymes.
Research indicates that this compound and its closely related analogue, clobetasol (B30939) propionate (B1217596), are significant inhibitors of specific CYP enzymes. Notably, clobetasol propionate has been identified as a potent and selective inhibitor of CYP3A5. nih.govbayviewrx.com This inhibition is heme-mediated, suggesting a direct interaction with the enzyme's active site. nih.govbayviewrx.com The inhibitory concentration (IC90) for CYP3A5 was found to be 1.8 μM, a concentration that showed no significant inhibition of six other major human CYPs, underscoring its selectivity. nih.gov
Conversely, while being a potent inhibitor of CYP3A5, clobetasol does not significantly inhibit its highly homologous counterpart, CYP3A4. nih.gov This lack of inhibition was confirmed across multiple substrates and assay formats. nih.gov In fact, at high concentrations, some studies have observed a potential for slight enzymatic activation of CYP3A4. nih.gov
Regarding enzyme induction, topical application of clobetasol 17-propionate has been shown to induce the messenger RNA (mRNA) of CYP3A5 in cutaneous tissue. patsnap.com This suggests that prolonged topical use could upregulate the expression of this enzyme in the skin.
This compound is primarily metabolized by CYP3A4. prescriberpoint.comdrugbank.com This makes its systemic clearance susceptible to interactions with co-administered drugs that strongly inhibit this enzyme. For instance, potent CYP3A4 inhibitors such as ritonavir (B1064) and itraconazole (B105839) have been shown to inhibit the metabolism of corticosteroids, which can lead to increased systemic exposure. drugbank.com
The selectivity profile of this compound's inhibitory action is a critical aspect of its interaction with the CYP system. High-throughput screening and subsequent mechanistic studies have established a clear selectivity for CYP3A5 over CYP3A4. nih.govdermatologytimes.comnih.gov Molecular dynamics simulations suggest that this selectivity arises from differences in how the molecule binds within the active sites of the two enzymes. In CYP3A5, clobetasol binds in close proximity to the heme group, facilitating an inhibitory complex. nih.govbayviewrx.com In contrast, its binding orientation in the CYP3A4 active site is more distant from the heme group, preventing effective inhibition. nih.gov This structural basis explains the observed potent and selective inhibition of CYP3A5 while avoiding CYP3A4. nih.govbayviewrx.com
Table 1: Summary of this compound Interactions with Cytochrome P450 Enzymes
| Enzyme | Interaction Type | Finding |
| CYP3A5 | Inhibition | Potent and selective inhibitor (IC90 = 1.8 μM). nih.gov |
| Induction | Topical application of clobetasol propionate induces cutaneous CYP3A5 mRNA. patsnap.com | |
| CYP3A4 | Substrate | This compound is a substrate; its metabolism is inhibited by potent CYP3A4 inhibitors. prescriberpoint.comdrugbank.com |
| Inhibition | No significant inhibition observed. nih.gov |
Co-Administration Effects in Preclinical Models (Biochemical and Cellular)
Preclinical studies using various animal and challenge models have provided insight into the biochemical and cellular effects of this compound when co-administered with other compounds or used in specific formulations.
One such study utilized an imiquimod-induced psoriasis-like mouse model to compare the topical effects of clobetasol against calcipotriol, camptothecin, and tazarotene. nih.gov At a biochemical level, clobetasol treatment significantly decreased the mRNA levels of pro-inflammatory cytokines, including IL-17A, IL-17F, IL-22, IL-1β, IL-6, and TNF-α in the affected ear skin. nih.gov On a cellular level, clobetasol was found to inhibit the proliferation of γδ T cells, a key cellular component in this inflammatory model. nih.gov In contrast, the other tested compounds did not produce these inhibitory effects. nih.gov
Another investigation used an intradermal lipopolysaccharide (LPS) challenge in healthy volunteers to assess the anti-inflammatory effects of clobetasol pre-treatment. This model demonstrated that topical clobetasol significantly suppressed the clinical inflammatory response. At the cellular level, it markedly reduced the number of monocytes, dendritic cells, natural killer cells, and T cells in blister exudate drawn from the inflamed site. nih.gov
In a rat model, the co-administration of clobetasol propionate within a novel delivery system was evaluated. The study assessed the anti-inflammatory efficacy of clobetasol loaded into lecithin/chitosan (B1678972) nanoparticles and incorporated into a chitosan gel. Using a carrageenan-induced hind paw edema test, this nanoparticle-in-gel formulation produced significantly higher edema inhibition compared to a standard commercial cream, despite containing ten times less of the active compound. Histological analysis of rat skin at the cellular level showed no morphological tissue changes or signs of cell infiltration after application, indicating good tolerability of the formulation.
Table 2: Co-Administration Effects of this compound in Preclinical Models
| Model | Co-Administered Agent(s) | Key Biochemical Findings | Key Cellular Findings |
| Imiquimod-Induced Psoriasis (Mouse) | Calcipotriol, Camptothecin, Tazarotene | Decreased mRNA of IL-17A, IL-17F, IL-22, IL-1β, IL-6, TNF-α. nih.gov | Inhibition of γδ T cell proliferation. nih.gov |
| Intradermal LPS Challenge (Human) | Lipopolysaccharide (LPS) | No significant effect on the cytokine response to LPS. nih.gov | Reduced influx of monocytes, dendritic cells, NK cells, and T cells. nih.gov |
| Carrageenan-Induced Edema (Rat) | Lecithin/Chitosan Nanoparticles | Significantly higher edema inhibition. | No morphological tissue changes or cell infiltration observed. |
Receptor Crosstalk and Signaling Network Modulation
As a glucocorticoid, this compound's primary mechanism of action is through the glucocorticoid receptor (GR). The activation of this receptor leads to complex downstream effects involving crosstalk with other signaling pathways and broad modulation of gene expression networks.
A transcriptomic analysis of human skin treated with topical clobetasol propionate revealed extensive modulation of signaling networks. The study identified that the GR activation by clobetasol leads to a shift towards IFNα/IFNγ and IL-6/JAK/STAT3 signaling pathways, particularly in female skin. This demonstrates significant crosstalk between the GR and key cytokine signaling cascades. The research also unveiled a dense network of 41 transcription factors and their target genes that are influenced by clobetasol treatment, highlighting the GR's role as a master regulator of gene expression in the skin.
The GR itself is subject to modulation by other pathways through post-translational modifications. For example, the c-Jun N-terminal kinase (JNK) pathway can phosphorylate the GR. This phosphorylation can, in turn, facilitate the sumoylation of the GR, a different post-translational modification. This interplay between phosphorylation and sumoylation acts to fine-tune the transcriptional activity of the GR in a gene-specific manner. This represents a critical level of crosstalk where stress-activated pathways like JNK can directly modulate the cellular response to glucocorticoids.
Degradation Pathways and Stability Research of Clobetasone
Identification of Degradation Products and Impurities
Forced degradation studies and stability testing of clobetasone propionate (B1217596) under various stress conditions (such as acid, base, oxidation, heat, and light) have led to the identification of several degradation products and impurities. ijpsonline.comnih.govsynthinkchemicals.com The presence of these impurities can affect the quality and shelf life of the final drug product. ijpsonline.com
In topical solutions, nominal degradants include the delta chloro impurity and the Clobetasol (B30939) beta chloro diene impurity, which form from the loss of the hydroxyl group at the 17-position. scirp.orgscirp.org Another significant degradant identified in topical solutions is an acetic acid impurity. scirp.orgscirp.org During stability studies of a this compound propionate topical solution under weakly acidic conditions, a major degradant with a relative retention time (RRT) of 0.49 was also observed. chemrxiv.org
The United States Pharmacopeia (USP) lists several known impurities for clobetasol propionate, designated as Impurities A, B, J, L, and M. ijpsonline.com Research has shown significant degradation under basic conditions, leading to the formation of Impurities A and B. ijpsonline.com
| Impurity/Degradant Name | Conditions of Formation | Reference |
|---|---|---|
| Delta Chloro Impurity | Topical solution stability | scirp.orgscirp.org |
| Clobetasol Beta Chloro Diene Impurity | Topical solution stability | scirp.orgscirp.org |
| Acetic Acid Impurity | Topical solution stability | scirp.orgscirp.org |
| RRT 0.49 Impurity | Weakly acidic conditions, elevated temperature | chemrxiv.org |
| Impurity A (USP) | Alkaline (basic) conditions | ijpsonline.com |
| Impurity B (USP) | Alkaline (basic) conditions | ijpsonline.com |
| Impurity J (USP) | Heat stress | ijpsonline.com |
Mechanisms of Degradation (e.g., Enol Aldehyde via β-elimination, Mattox Rearrangement, Bayer Villager Oxidation)
The degradation of corticosteroids, including this compound, can proceed through several known chemical mechanisms. scirp.orgscirp.org These pathways are often dependent on the specific chemical structure and the environmental conditions.
Enol Aldehyde via β-elimination (Mattox Rearrangement) : A key degradation pathway for corticosteroids with a 1,3-dihydroxyacetone (B48652) side chain is the Mattox rearrangement. scirp.orgnih.govresearchgate.net This process is an acid-catalyzed β-elimination of water from the side chain, which results in the formation of enol aldehydes. scirp.orgnih.govresearchgate.net While this is the classic mechanism under acidic conditions, a variation of this pathway has been proposed to occur under alkaline conditions for the corresponding 17,21-diesters of these corticosteroids. scirp.orgnih.govresearchgate.net
Favorskii-like Rearrangement : A major degradant of this compound propionate has been found to form under weakly acidic conditions through a mechanism that is a variation of the Favorskii rearrangement. chemrxiv.org This pathway is significant for corticosteroids that possess an α-haloketone moiety in the 17-position of their structure. chemrxiv.org The reaction typically occurs for α-haloketones under alkaline conditions to form carboxylic acids, but in the case of this compound propionate, it proceeds in a weakly acidic environment. chemrxiv.org
Bayer-Villiger Oxidation : This oxidation mechanism is another potential degradation pathway for corticosteroids. scirp.orgscirp.org For instance, a 17-formoxyl impurity can arise from the Bayer-Villiger oxidation of an aldehyde group. scirp.orgscirp.org
Impact of Formulation Components, pH, and Thermal Stress on Stability
The stability of this compound is highly susceptible to its chemical environment, which is dictated by the formulation's components, pH, and exposure to thermal stress. scirp.orgscirp.org
Formulation Components : The nature of the dosage form and its excipients significantly affect stability. scirp.org Ointment formulations, which have a lower water content, are generally more stable than cream formulations because the potential for hydrolysis is reduced. aensiweb.com In creams, excipients such as cetostearyl alcohol can have a major impact on the formulation's physical properties and, consequently, its stability. tandfonline.com Conversely, advanced formulations like nanoemulsions have been shown to enhance the physical and chemical stability of clobetasol propionate. nih.govnih.gov
pH : this compound propionate demonstrates pH-dependent stability. researchgate.net The optimal stability in aqueous solutions is in the acidic pH range of approximately 3.23 to 6. researchgate.netaltmeyers.org Deviations from this range can lead to significant degradation. researchgate.net In strongly acidic or alkaline environments, hydrolysis of the propionic acid residue occurs, leading to a considerable loss of efficacy. altmeyers.org Forced degradation studies confirm that this compound is particularly unstable under basic (alkaline) conditions, showing degradation of up to 99.34%. ijpsonline.comnih.gov
Thermal Stress : Elevated temperatures are a critical factor in the degradation of this compound. ijpsonline.comscirp.org Studies involving thermal degradation, where the drug is heated to 80°C, have shown notable degradation. ijpsonline.com This indicates that storage conditions are crucial for maintaining the integrity of this compound-containing products.
Stability-Indicating Analytical Method Development
To accurately quantify this compound and monitor its degradation, stability-indicating analytical methods are essential. These methods must be able to separate the active pharmaceutical ingredient (API) from any impurities or degradation products. eurjchem.com
The most common technique for this purpose is Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC). ijpsonline.comnih.govresearchgate.net Researchers have developed and validated numerous RP-HPLC methods for the analysis of this compound in bulk drug and various pharmaceutical formulations like creams. nih.goveurjchem.comresearchgate.net
The development of such a method involves several key steps:
Forced Degradation : The drug is subjected to stress conditions (acid, base, oxidation, heat, light) to intentionally produce degradation products. ijpsonline.comnih.goveurjchem.com
Method Optimization : Chromatographic conditions are adjusted to achieve clear separation between the parent drug peak and the peaks of the degradants. ijpsonline.com This includes selecting an appropriate column (e.g., C18), mobile phase composition, flow rate, and UV detection wavelength (typically around 240 nm). ijpsonline.comresearchgate.netijpsdronline.com
Validation : The method is validated according to International Council for Harmonisation (ICH) guidelines to ensure it is linear, accurate, precise, specific, and robust. eurjchem.comresearchgate.netoup.com
A validated stability-indicating method can be reliably used for routine quality control and stability analysis of this compound products. eurjchem.comijpsdronline.com
| Parameter | Condition | Reference |
|---|---|---|
| Column | Phenomenex Luna-C18 (250×4.6 mm, 5 µm) | ijpsonline.com |
| Mobile Phase | Gradient of Ammonium acetate (B1210297) buffer, Acetonitrile (B52724), and Methanol (B129727) | ijpsonline.com |
| Flow Rate | 1.0 mL/min | ijpsonline.com |
| Detection Wavelength | 240 nm | ijpsonline.com |
| Column Temperature | 35°C | ijpsonline.com |
| Injection Volume | 5 µL | ijpsonline.com |
Emerging Research Frontiers and Future Directions for Clobetasone
Exploration of Novel Therapeutic Targets and Mechanisms (Beyond Traditional Anti-Inflammatory)
While the anti-inflammatory prowess of clobetasone is well-documented, acting primarily through glucocorticoid receptor (GR) agonism to suppress inflammatory mediators, emerging research is uncovering mechanisms that extend into other complex diseases, notably oncology. patsnap.compatsnap.comdrugbank.compatsnap.com These investigations are paving the way for repurposing this compound in non-dermatological applications.
A significant frontier is the exploration of this compound propionate (B1217596) as a radiosensitizer in cancer therapy. A 2024 study in Acta Pharmacologica Sinica revealed that clobetasol (B30939) propionate can sensitize human lung cancer cells to radiation. nih.gov The mechanism identified is the inhibition of the Nrf-2 (Nuclear factor erythroid 2-related factor 2) pathway, a key regulator of cellular antioxidant responses that is often overactive in radioresistant tumors. nih.gov By inhibiting Nrf-2, clobetasol propionate elevates oxidative stress within cancer cells and promotes ferroptosis, an iron-dependent form of regulated cell death. nih.gov This finding positions Nrf-2 as a novel therapeutic target for clobetasol propionate and suggests its potential use in combination with radiotherapy for difficult-to-treat lung cancers. nih.gov
Further research in oncology has shown that clobetasol can induce a state of quiescence, or temporary dormancy, in vulvar carcinoma cell lines. aacrjournals.org While this slows proliferation, it also highlights a potential mechanism for cancer cells to evade treatments, suggesting that a subpopulation of cells could survive therapy and later resume proliferation. aacrjournals.org This dual role underscores the complexity of glucocorticoid signaling in cancer and opens new avenues for studying drug resistance and tumor dormancy.
These studies collectively indicate a paradigm shift, viewing this compound not just as an immunosuppressant but as a modulator of fundamental cellular processes like oxidative stress response and cell cycle progression, with potential applications far beyond inflammatory skin disease.
| Mechanism/Target | Observed Effect | Potential Therapeutic Application | Key Research Finding |
|---|---|---|---|
| Nrf-2 Pathway Inhibition | Increased oxidative stress; induction of mitochondrial ROS-dependent ferroptosis. | Radiosensitization of radioresistant lung cancer. | Identified clobetasol propionate as a potential repurposed drug for Keap-1 mutant lung cancers. nih.gov |
| Induction of Cellular Quiescence | Slowing of metabolism and proliferation in vulvar carcinoma cells. | Model for studying cancer cell dormancy and treatment evasion. | Highlights a potential mechanism for the selection of more aggressive cancer subpopulations. aacrjournals.org |
Advanced Computational and In Silico Modeling
The future of this compound research is increasingly intertwined with advanced computational and in silico modeling. These tools offer a powerful means to predict pharmacokinetic behavior, understand molecular interactions, and guide the design of new drugs with greater precision.
Physiologically based pharmacokinetic (PBPK) modeling is one such approach being applied to this compound. A recent study utilized the Transdermal Compartmental Absorption & Transit (TCAT™) model to simulate the delivery and dermato-pharmacokinetics of clobetasol-17 propionate from a cream formulation. nih.gov This in silico tool mechanistically predicts how the drug permeates through skin layers and exchanges with systemic circulation by integrating complex rate equations. nih.gov Such models are invaluable for optimizing topical formulations and predicting how changes in a cream's composition might affect drug concentration in the skin, potentially reducing the need for extensive clinical trials. nih.gov
At the molecular level, molecular dynamics (MD) simulations are being used to probe the behavior of the glucocorticoid receptor (GR), the primary target of this compound. frontiersin.orgnih.gov Although studies focusing specifically on this compound-CYP interactions are still emerging, extensive MD simulations have been performed on the GR's ligand-binding domain and its DNA-binding domain. frontiersin.orgresearchgate.net These simulations reveal how the binding of different agonists and antagonists induces subtle conformational changes in the receptor, providing a dynamic picture of the allosteric communication between the ligand-binding and cofactor-binding sites. frontiersin.org Understanding these dynamics is crucial for designing future GR modulators with more specific effects. The same MD simulation principles can be extended to model how this compound and its derivatives fit into the active sites of cytochrome P450 (CYP) enzymes, which are critical for its metabolism. fda.gov Given the numerous drug-drug interactions associated with corticosteroids, many of which are metabolism-based, in silico prediction of CYP interactions is a critical frontier for enhancing the safety profile of future this compound-based therapies. drugbank.comdrugbank.com
| Modeling Technique | Specific Application / Target | Research Goal | Reference Example |
|---|---|---|---|
| PBPK Modeling (e.g., TCAT™) | Dermato-pharmacokinetics of Clobetasol Propionate | Predicting drug concentration in skin layers from topical formulations. | Simulation of drug release from Dermovate™ cream to predict unbound dermis concentrations. nih.gov |
| Molecular Dynamics (MD) Simulations | Glucocorticoid Receptor (GR) Ligand-Binding Domain | Understanding ligand-induced conformational changes and allosteric communication. | Investigation of how different agonists (e.g., dexamethasone) induce distinct GR conformations. frontiersin.org |
| Future Application: MD Simulations | This compound interaction with Cytochrome P450 (CYP) enzymes | Predicting drug metabolism and potential drug-drug interactions. | Conceptual extension based on known CYP-mediated drug interactions. fda.gov |
Design of Next-Generation this compound Derivatives with Enhanced Specificity or Delivery
A major thrust in this compound research is the rational design of new derivatives and formulations to improve the therapeutic index—maximizing efficacy at the target site while minimizing systemic exposure and side effects. This involves two primary strategies: creating novel molecular structures and engineering advanced delivery systems.
The synthesis of new this compound esters represents a promising avenue for creating next-generation derivatives. Patents have been filed for processes to prepare novel 17-esters of clobetasol, indicating active research into modifying the molecule to alter its physicochemical properties, such as lipophilicity and receptor binding affinity. google.com This chemical modification can lead to derivatives with improved skin retention and a more favorable safety profile. Research into other corticosteroids, such as dexamethasone, has shown that creating different ester derivatives can significantly modulate the drug's activity and duration of action. hovione.com
In parallel, there is extensive research into advanced drug delivery systems for the existing clobetasol propionate molecule. To overcome its poor water solubility and reduce systemic absorption, scientists are encapsulating the drug in various nanocarriers. nih.govresearchgate.net These include:
Nanoemulsions and Nanogels: These systems can increase the drug's anti-inflammatory activity and facilitate its transport into skin layers. taylorandfrancis.comresearchgate.net
Liposomes: These lipid-based vesicles can encapsulate the drug, controlling its release and improving its delivery into the dermis. nih.gov
Solid Lipid Nanoparticles (SLNs) and Nanostructured Lipid Carriers (NLCs): These carriers offer enhanced stability and controlled release, forming a drug reservoir in the skin to prolong the therapeutic effect. nih.gov
A compelling example of enhancing specificity through formulation is the development of a novel clobetasol propionate 0.025% cream. A Phase 2a study demonstrated that this lower-concentration formulation had comparable efficacy to the standard 0.05% cream in treating moderate-to-severe psoriasis but with a numerically lower incidence of hypothalamic-pituitary-adrenal (HPA) axis suppression, indicating a better systemic safety profile. nih.gov
Interdisciplinary Research Approaches in this compound Science
The complexity of this compound's biological effects necessitates a move towards more integrated, interdisciplinary research approaches. Fields like systems biology and network pharmacology, which analyze the complex web of interactions between drugs, proteins, and disease pathways, are poised to provide a more holistic understanding of this compound's action.
Network pharmacology offers a framework to move beyond the "one drug, one target" paradigm. For a drug like this compound with numerous known drug-drug interactions, a network approach can be used to map and predict the systemic consequences of these interactions. prescriberpoint.com By constructing networks that include this compound, its primary target (GR), its metabolizing enzymes (CYPs), and the targets of co-administered drugs, researchers can computationally predict potential adverse effects and identify safer combination therapies.
Systems biology , which integrates multi-omics data (genomics, proteomics, metabolomics), provides a powerful lens through which to re-examine this compound's mechanism. The discovery of clobetasol propionate's role as an Nrf-2 inhibitor and ferroptosis inducer in lung cancer is a prime example where a systems-level approach could be transformative. nih.gov Transcriptomic data was key to this initial finding, and future studies could integrate proteomic and metabolomic data to build comprehensive models of how this compound rewires cancer cell metabolism to achieve its radiosensitizing effect. This holistic view can uncover novel biomarkers to predict which patients might benefit most from such a therapy and reveal additional nodes in the network that could be targeted to enhance the effect.
These interdisciplinary strategies will be crucial for mapping the full spectrum of this compound's effects, both therapeutic and adverse, leading to more personalized and effective treatment strategies in dermatology, oncology, and beyond.
Q & A
Q. What experimental models are most appropriate for studying Clobetasone’s mechanism of action in inflammatory skin conditions?
Methodological Answer: In vitro models (e.g., keratinocyte cultures) can isolate this compound’s anti-inflammatory effects on cytokine production . For systemic effects, in vivo murine models with induced dermatitis are preferred, using histopathological analysis to assess epidermal thickness and immune cell infiltration. Ensure dose-response curves are established to differentiate efficacy from toxicity .
Q. How can researchers standardize protocols for evaluating this compound’s efficacy in clinical trials?
Methodological Answer: Adopt double-blind, placebo-controlled trials with validated endpoints like the Eczema Area Severity Index (EASI). Stratify participants by disease severity and control confounding variables (e.g., concomitant medications). Use pharmacokinetic/pharmacodynamic (PK/PD) modeling to correlate dose regimens with therapeutic outcomes .
Q. What are the critical parameters for assessing this compound’s bioavailability in topical formulations?
Methodological Answer: Measure skin permeation using Franz diffusion cells with ex vivo human skin. Analyze drug retention in the stratum corneum via tape-stripping and HPLC. Compare formulations using parameters like flux and lag time, ensuring reproducibility through triplicate experiments .
Advanced Research Questions
Q. How do this compound’s molecular interactions differ from other corticosteroids in suppressing NF-κB pathways?
Methodological Answer: Use gene-edited cell lines (e.g., CRISPR-Cas9 knockout models) to map this compound’s binding affinity to glucocorticoid receptors (GRs). Perform transcriptomic profiling (RNA-seq) to identify unique downstream targets. Validate findings with chromatin immunoprecipitation (ChIP) assays to assess GR-DNA binding dynamics .
Q. What methodologies resolve contradictions in this compound’s long-term safety data across observational studies?
Methodological Answer: Conduct a meta-analysis with PRISMA guidelines to aggregate heterogeneous datasets. Apply subgroup analysis to isolate variables like patient age and comorbidities. Use machine learning (e.g., random forest models) to identify predictors of adverse events (e.g., skin atrophy) .
Q. How can researchers design studies to evaluate this compound’s systemic absorption in pediatric populations?
Methodological Answer: Implement microdosing trials with radiolabeled this compound and LC-MS/MS detection to quantify minimal systemic exposure. Include longitudinal follow-ups to monitor growth metrics and adrenal function. Ethical approval must address informed consent protocols for minors .
Q. What experimental frameworks best identify synergistic effects between this compound and calcineurin inhibitors?
Methodological Answer: Use factorial design experiments to test combination therapies in 3D skin equivalents. Measure synergistic indices via the Chou-Talalay method. Validate with RNA interference (siRNA) targeting shared pathways (e.g., IL-4/IL-13 signaling) .
Data-Driven and Translational Research Questions
Q. How can multi-omics approaches elucidate this compound’s impact on cutaneous microbiome dysbiosis?
Methodological Answer: Integrate 16S rRNA sequencing (microbiome), metabolomics (LC-MS), and host transcriptomics from pre/post-treatment biopsies. Apply network analysis (e.g., WGCNA) to identify microbiota-host interactions modulated by this compound .
Q. What biomarkers predict therapeutic resistance to this compound in chronic dermatitis patients?
Methodological Answer: Perform longitudinal serum proteomics (Olink panels) to identify cytokine signatures (e.g., IL-31, TSLP) in non-responders. Validate with immunohistochemistry in patient biopsies. Use ROC curves to assess biomarker sensitivity/specificity .
Q. How do genetic polymorphisms in GR genes influence this compound’s pharmacokinetics?
Methodological Answer: Conduct genome-wide association studies (GWAS) in cohorts stratified by treatment response. Use luciferase reporter assays to test GR variant activity. Incorporate PBPK modeling to simulate genotype-specific dosing regimens .
Guidelines for Rigorous Research Design
- Feasibility: Ensure access to specialized techniques (e.g., ChIP-seq) and ethical approvals for human/animal studies .
- Originality: Focus on understudied areas like this compound’s epigenetic effects or interactions with novel biologics .
- Data Validation: Replicate findings across models (e.g., murine, 3D skin) and use public datasets (e.g., GEO) for cross-validation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
